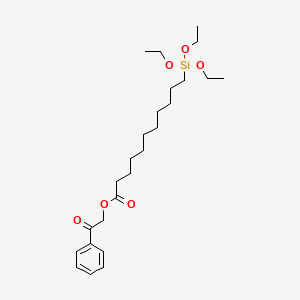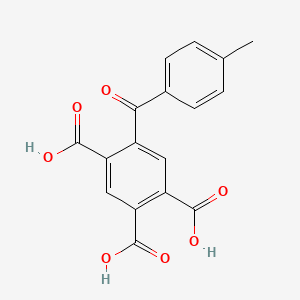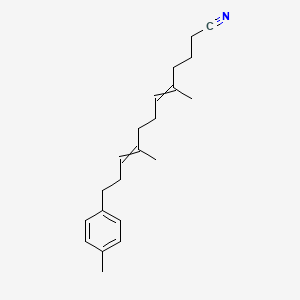
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.462 g/mol . This compound is characterized by its unique structure, which includes a dodecadienenitrile backbone with dimethyl and methylphenyl substituents. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Chemical Reactions Analysis
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the nitrile group, forming amides or other derivatives.
Scientific Research Applications
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparison with Similar Compounds
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-phenyl-dodeca-5,9-dienenitrile: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
5,9-Dimethyl-12-(4-chlorophenyl)dodeca-5,9-dienenitrile:
The unique combination of dimethyl and methylphenyl substituents in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Properties
CAS No. |
917612-24-9 |
|---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
5,9-dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(8-4-5-17-22)9-6-10-19(2)11-7-12-21-15-13-20(3)14-16-21/h9,11,13-16H,4-8,10,12H2,1-3H3 |
InChI Key |
OCRBXXQSYSLLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
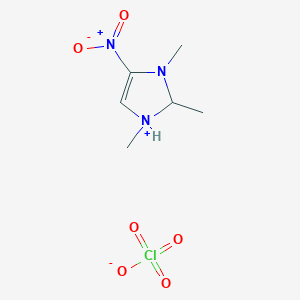
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
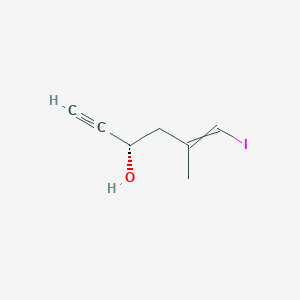
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
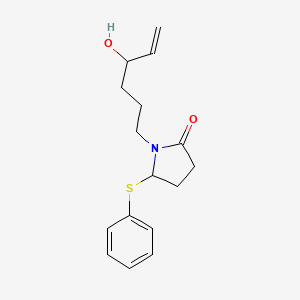
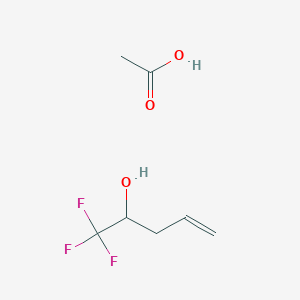
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
